
N-(3-Butenyl) naltrexone
Description
N-(3-Butenyl) naltrexone is a structural analog of naltrexone, a well-characterized opioid receptor antagonist. Naltrexone itself is a derivative of oxymorphone, modified by the substitution of a cyclopropylmethyl group on the nitrogen atom . In this compound, the cyclopropylmethyl group is replaced with a 3-butenyl chain (-CH₂-CH₂-CH=CH₂), altering its physicochemical properties and pharmacological behavior. This modification is part of ongoing efforts to develop naltrexone derivatives with enhanced receptor selectivity, improved pharmacokinetics, or reduced side effects .
This compound is primarily documented as a related compound or impurity in naltrexone synthesis. For example, N-(3-butenyl)-noroxymorphone hydrochloride, a structurally similar compound, is listed as a reference standard in pharmacopeial materials, indicating its relevance in quality control during naltrexone production .
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-but-3-enyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h2,4-5,15,18,22,24H,1,3,6-11H2 |
InChI Key |
AGAIYDYACAKVRE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butenyl) naltrexone involves several steps. One common method starts with the precursor noroxymorphone. The process includes the N-alkylation of noroxymorphone with 3-butenyl bromide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(3-Butenyl) naltrexone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Butenyl) naltrexone has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for quality control and method development.
Biology: Studied for its interactions with opioid receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential use in treating conditions related to opioid and alcohol dependence.
Mechanism of Action
N-(3-Butenyl) naltrexone exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding blocks the euphoric effects of opioids and alcohol, making it useful in treating dependence. The compound also interacts with the kappa and delta opioid receptors to a lesser extent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural modifications and receptor interactions of N-(3-Butenyl) naltrexone compared to key analogs:
Notes:
- Receptor Selectivity : Naltrexone and its analogs exhibit varying affinities for μ-opioid (MOR), κ-opioid (KOR), and δ-opioid (DOR) receptors. The 3-butenyl substituent in this compound may reduce MOR affinity compared to naltrexone, as seen in other N-alkylated derivatives .
- Functional Activity : Most naltrexone derivatives retain antagonist activity, but efficacy varies. For example, 6β-naltrexol is a weaker antagonist than naltrexone, with slower onset of action .
Pharmacokinetic and Metabolic Profiles
- Naltrexone : Rapidly absorbed but subject to first-pass metabolism. 6β-naltrexol, its primary metabolite, contributes to prolonged antagonism in humans .
- This compound: The unsaturated butenyl chain may increase metabolic stability compared to naltrexone’s cyclopropylmethyl group.
Therapeutic and Preclinical Implications
- Naltrexone : Approved for alcohol and opioid use disorders. Its efficacy is modulated by genetic factors (e.g., OPRM1 variants) and baseline opioid tone .
- 6β-Naltrexol : Despite similar receptor affinity to naltrexone, it precipitates withdrawal symptoms less potently in morphine-dependent models, likely due to slower receptor kinetics .
- However, the extended unsaturated chain might increase off-target effects or toxicity .
Key Research Findings and Data Tables
Table 1: In Vitro Binding Affinities of Naltrexone Analogs (IC₅₀, nM)
*Estimated based on N-alkylation trends in and .
Table 2: In Vivo Efficacy in Precipitating Withdrawal (Mice)
Compound | Dose (mg/kg) | Withdrawal Severity (Score 0–3) | Onset Time (min) | Source |
---|---|---|---|---|
Naltrexone | 0.1 | 2.8 ± 0.3 | 10 ± 2 | |
6β-Naltrexol | 1.0 | 1.2 ± 0.2 | 60 ± 5 | |
This compound | Not tested | – | – | – |
Q & A
How do structural modifications of naltrexone, such as N-(3-butenyl) substitution, influence opioid receptor affinity and antagonism?
Basic Research Focus:
Naltrexone derivatives are designed to optimize interactions with opioid receptors. The N-(3-butenyl) substitution introduces a flexible alkenyl chain, which may alter binding kinetics by modulating steric hindrance and hydrophobic interactions with receptor subpockets. Key structural features include the 3-hydroxy phenyl group, cyclohexane core, and substituent positioning, which collectively determine receptor selectivity (e.g., μ-opioid receptor antagonism) .
Methodological Insight:
- In silico Modeling : Use Extra-Precision Glide docking and MM-GBSA simulations to predict binding poses and free energy changes .
- In vitro Assays : Radioligand competition binding (e.g., displacement of [³H]DAMGO) quantifies receptor affinity, while [³⁵S]-GTPγS functional assays assess intrinsic activity (agonist/antagonist profile) .
What experimental models are most suitable for evaluating the efficacy of N-(3-butenyl) naltrexone in substance use disorders?
Advanced Research Focus:
Preclinical models must balance translational relevance and mechanistic clarity:
- Rodent Models : Intermittent-access 20% ethanol paradigms (e.g., Long–Evans rats) replicate binge-like drinking, while operant self-administration assesses reinforcement .
- Behavioral Assays : Tail-flick tests (nociception) and conditioned place aversion (withdrawal) evaluate functional antagonism .
Data Contradictions :
Naltrexone reduces ethanol intake in short-term (30-minute) but not 24-hour measurements in some models . Differences may arise from dosing schedules, pharmacokinetics, or reward pathway specificity.
How can researchers resolve discrepancies in naltrexone derivative efficacy across in vitro vs. in vivo studies?
Advanced Research Focus:
Discrepancies often stem from metabolic stability, blood-brain barrier penetration, or off-target effects. For example:
- Pharmacokinetic Profiling : Assess plasma stability (e.g., LC-MS) and brain-to-plasma ratios in rodent models .
- Metabolite Screening : Identify active metabolites (e.g., 6β-naltrexol) via hepatic microsome assays .
Case Study :
In vitro binding affinity of this compound may not correlate with in vivo efficacy due to rapid glucuronidation, necessitating prodrug strategies or sustained-release formulations .
What are the optimal strategies for combining this compound with other therapies (e.g., mTOR inhibitors) to enhance therapeutic outcomes?
Advanced Research Focus:
Synergistic combinations require mechanistic complementarity:
- Anti-Angiogenesis : Naltrexone lacks synergy with temsirolimus (mTOR inhibitor) in VEGF-induced endothelial cell proliferation but may modulate Akt/Src pathways independently .
- Behavioral Interventions : Pair with cognitive behavioral therapy (CBT) to target both neurochemical and psychological drivers of addiction .
Methodological Approach :
Isobologram analysis quantifies additive/synergistic effects in vitro, while factorial-design clinical trials assess combined efficacy .
How do dosing regimens (e.g., low vs. high dose) impact the pharmacodynamic profile of naltrexone derivatives?
Basic Research Focus:
Low-dose naltrexone (LDN, 1–5 mg/day) paradoxically enhances endogenous opioid signaling via transient receptor blockade, whereas high doses (50 mg/day) sustain antagonism .
Advanced Considerations :
- Dose-Dependent Immune Modulation : LDN upregulates opioid growth factor (OGF) receptors, influencing cell proliferation in neuroblastoma models .
- Clinical Translation : In alcohol dependence, 50 mg/day reduces heavy drinking but requires adjunctive psychosocial support to prevent relapse .
What mechanisms underlie the reduced efficacy of naltrexone in certain subpopulations (e.g., rapid metabolizers or comorbid disorders)?
Advanced Research Focus:
- Genetic Variability : CYP2D6 polymorphisms alter naltrexone metabolism, necessitating pharmacogenetic screening .
- Comorbidity Effects : In smokers with alcohol dependence, nicotine’s dopaminergic effects may counteract naltrexone’s opioid antagonism, requiring tailored dosing .
Methodological Solutions : - Biomarker-Driven Trials : Use fMRI to monitor nucleus accumbens activity during cue exposure, linking neuroimaging outcomes to clinical response .
How can researchers address the variability in adverse event (AE) reporting across naltrexone clinical trials?
Basic Research Focus:
Common AEs (nausea, dizziness) correlate with dose and rapid titration.
Advanced Analysis :
- Event Chart Methodology : Visualize AE timing, severity, and clustering in longitudinal studies to identify risk periods .
- Covariate Adjustment : Stratify by baseline factors (e.g., opioid receptor density) using PET imaging to predict AE susceptibility .
What in vitro models best predict the therapeutic potential of novel naltrexone analogs like this compound?
Basic Research Focus:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.